2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid
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Overview
Description
“2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid” is an organic compound used in the synthesis of a variety of compounds. It is a cyclic carboxylic acid with a tert-butoxycarbonylamino group attached to the cyclohexane ring .
Molecular Structure Analysis
The molecular formula of “2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid” is C12H21NO4 . The InChI code is 1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) .Physical And Chemical Properties Analysis
The physical form of “2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid” is solid . It should be stored sealed in dry conditions at 2-8°C . The molecular weight is 243.3 .Scientific Research Applications
Synthesis Techniques
2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid and related compounds have been the subject of various synthesis techniques. For instance, an improved synthesis method for (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid was developed from 3-aminobenzoic acid, using milder and more selective conditions (Badland et al., 2010). Additionally, the synthesis and efficient resolution of a cyclopropane analogue of phenylalanine, which included the tert-butoxycarbonyl group, was achieved on a multigram scale (Jiménez et al., 2001).
Novel Reagents and Catalysis
Innovations in reagents and catalysis involving tert-butoxycarbonyl groups have also been documented. For example, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been used as a novel tert-butoxycarbonylation reagent for acidic proton-containing substrates, yielding high chemoselectivity under mild conditions (Saito et al., 2006). Additionally, ruthenium-catalyzed asymmetric electrophilic fluorination of 1,3-dicarbonyl compounds has been performed using a compound with a tert-butoxycarbonyl group, demonstrating significant enantioselectivity (Althaus et al., 2007).
Chemical Safety and Stability
The safety and stability of compounds with tert-butoxycarbonyl groups have been analyzed in scientific research. The thermal decomposition of 1,1-bis(tert-butylperoxy)cyclohexane, which contains similar tert-butoxycarbonyl structures, was studied to understand its thermal instability and reaction kinetics (Hsueh et al., 2016).
Enantioselective Synthesis
The compound has been used in enantioselective synthesis processes. An enantioselective synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid was described, starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, showcasing the potential of tert-butoxycarbonyl in asymmetric synthesis (Alonso et al., 2005).
Pharmaceutical and Material Science Applications
The compound's derivatives have been used in the development of pharmaceuticals and materials science. For instance, the scalable synthesis of a deuterium-labeled cyclobutane derivative, utilizing tert-butoxycarbonyl groups, was explored for the production of biologically active compounds and material science applications (Yamashita et al., 2019).
Safety And Hazards
This compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-12(2,3)16-11(15)9-7-5-4-6-8(9)10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVJUIHIZBJBPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610218 |
Source
|
Record name | 2-(tert-Butoxycarbonyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid | |
CAS RN |
886365-95-3 |
Source
|
Record name | 2-(tert-Butoxycarbonyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886365-95-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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